CID 78068806

Description

CID 78068806 is a PubChem Compound Identifier (CID) that uniquely references a chemical entity in the PubChem database. This gap in data limits a direct characterization of the compound. In general, PubChem CIDs are used to catalog compounds with detailed metadata, including molecular formulas, spectral data, and biological activity . For example, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) are documented with structural diagrams, biological roles, and experimental data such as mass spectrometry . Without specific data for this compound, its identity and applications remain undefined in the context of the provided evidence.

Properties

Molecular Formula |

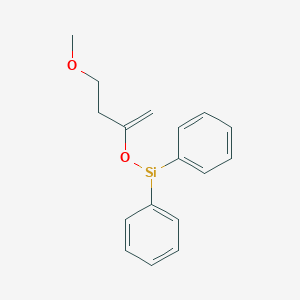

C17H19O2Si |

|---|---|

Molecular Weight |

283.42 g/mol |

InChI |

InChI=1S/C17H19O2Si/c1-15(13-14-18-2)19-20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,1,13-14H2,2H3 |

InChI Key |

GOKFLDPVMGUDBJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78068806 involves specific organic reactions under controlled conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents and catalysts to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These processes are designed to ensure the consistent production of high-purity compound, adhering to stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

CID 78068806 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

CID 78068806 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: this compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of CID 78068806 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for comparing chemical entities using PubChem data and literature:

Structural and Functional Analogues

and highlight comparisons of substrates, inhibitors, and natural products based on structural similarity and biological activity. For instance:

- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) differ by hydroxylation patterns, affecting their roles in bile acid metabolism .

- Oscillatoxin D (CID 101283546) and its methyl derivative (CID 185389) show how minor structural modifications (e.g., methylation) alter toxicity and bioactivity .

A hypothetical comparison for CID 78068806 might involve:

- Functional group analysis : Identifying reactive moieties (e.g., sulfonyl, carboxyl) that dictate interactions with biological targets.

- 3D conformational studies: Overlaying structures with known bioactive compounds to predict binding affinity, as done for DHEAS (CID 12594) and betulin derivatives .

Pharmacological and Toxicological Profiles

(drug approval data) and (herbal medicine study) emphasize the importance of:

- Dose-response relationships: For example, irinotecan (CPT-11) induces dose-dependent diarrhea in rats, mitigated by traditional formulations like生姜泻心汤 .

- Metabolic stability : Compounds like CID 2049887 (CAS 20358-06-9) are evaluated for CYP enzyme inhibition and solubility to predict pharmacokinetics .

For this compound, key parameters would include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.